
(4-((4-(Dimethylamino)phenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and chemical stability. Spectroscopic properties may also be included .Applications De Recherche Scientifique
Pharmaceutical Research
HPLC-Fluorescence Determination for Amino Acids : The compound phanquinone, used as a fluorogenic labeling reagent in pre-column derivatization, facilitates the quality control of amino acids in pharmaceuticals. This method, involving high-performance liquid chromatography (HPLC), provides an efficient separation and detection of amino acid adducts, crucial for pharmaceutical quality control (Gatti et al., 2004).
Antitumor Activity of Quinolinyl and Indazolyl Compounds : The synthesis and evaluation of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone and its analogs have demonstrated significant inhibition against various cancer cell lines. These findings highlight the compound's potential as a lead structure for developing new antitumor agents (Zhi-hua Tang & W. Fu, 2018).
Materials Science
Organic Light-Emitting Diodes (OLEDs) : Research into phosphorescent Ir(III) complexes based on aryl(6-arylpyridin-3-yl)methanone ligands demonstrates the application in OLEDs. These complexes show efficient red emission, highlighting the role of similar compounds in the development of advanced materials for electronic displays (Kang et al., 2011).
Biochemical Research
Antioxidant Studies : Compounds derived from quinazolin derivatives, such as 3-((4-(dimethylamino)benzylidene)amino)-2-methylquinazolin-4(3H)-one, have been studied for their antioxidant properties. These studies reveal the compounds' potential to act as radical scavengers, indicating their usefulness in biochemical research related to oxidative stress (Khalida F. Al-azawi, 2016).
Fluorescent Labeling Reagents : The development of novel fluorophores for biomedical analysis, such as 6-methoxy-4-quinolone, demonstrates the application of similar compounds in fluorescent labeling. These reagents are essential for detecting and quantifying biological molecules, indicating the compound's relevance in bioanalytical methods (Hirano et al., 2004).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-[4-(dimethylamino)anilino]-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4OS/c1-26(2)17-6-4-16(5-7-17)25-21-18-13-15(23)3-8-20(18)24-14-19(21)22(28)27-9-11-29-12-10-27/h3-8,13-14H,9-12H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWOBZUQVVEDOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-(Dimethylamino)phenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2713789.png)
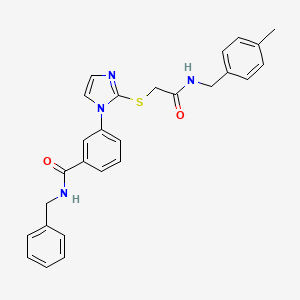
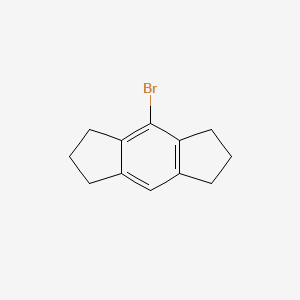
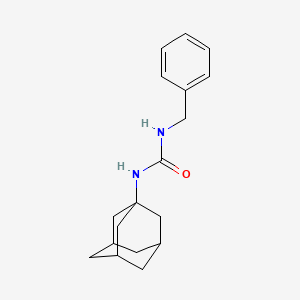
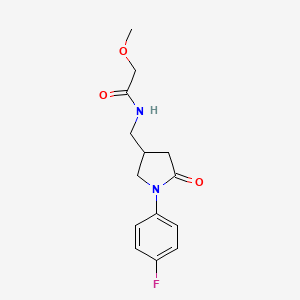


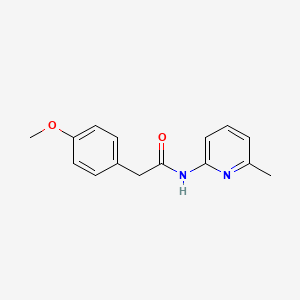
![4-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)morpholine](/img/structure/B2713803.png)
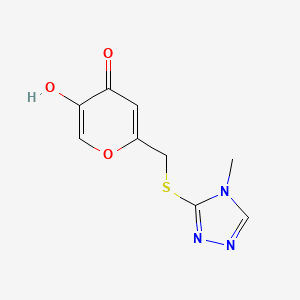
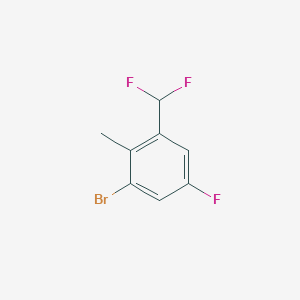
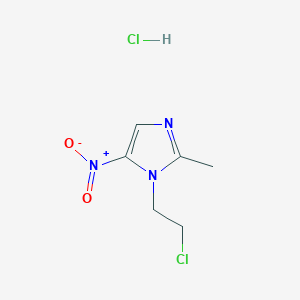
![1'-(5-cyclopropylisoxazole-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2713808.png)
